1-Chloro-1,2-difluoroethylene
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Overview
Description
1-Chloro-1,2-difluoroethylene is a halogenated hydrocarbon with the molecular formula C2HClF2. It is a colorless gas at room temperature and is known for its applications in various industrial processes. The compound is characterized by the presence of both chlorine and fluorine atoms attached to an ethylene backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2-difluoroethylene can be synthesized through several methods. One common approach involves the dehalogenation of halogenated ethanes. For instance, dehalogenation of a halogenated ethane of the formula CFClX-CHFX (where X can be Cl, Br, or I) in the presence of a catalyst such as zinc can yield this compound . Another method involves the reduction of 1,2-dichloro-difluoroethylene using a silane compound .
Industrial Production Methods: Industrial production often employs gas-phase dehydrohalogenation reactions. For example, performing dehydrohalogenation on chlorofluoroethane in the presence of a catalyst can produce this compound with high selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,2-difluoroethylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The double bond in the ethylene backbone allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Zinc: Used as a catalyst in dehalogenation reactions.
Silane Compounds: Employed in reduction reactions.
Major Products:
Substituted Ethylenes: Products vary depending on the nucleophile used in substitution reactions.
Halogenated Ethanes: Formed through addition reactions with halogens.
Scientific Research Applications
1-Chloro-1,2-difluoroethylene has several applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of various fluorinated compounds.
Biology and Medicine: Investigated for its potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-chloro-1,2-difluoroethylene involves its reactivity due to the presence of both chlorine and fluorine atoms. These atoms influence the electron density on the ethylene backbone, making it susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as substitution or addition reactions.
Comparison with Similar Compounds
1,1-Difluoroethylene:
Dichlorodifluoroethylene: Used as an intermediate in the production of other industrial chemicals.
Uniqueness: 1-Chloro-1,2-difluoroethylene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity patterns compared to other similar compounds. This makes it valuable in specific industrial and research applications where such reactivity is desired.
Properties
CAS No. |
359-04-6 |
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Molecular Formula |
C2HClF2 |
Molecular Weight |
98.48 g/mol |
IUPAC Name |
(Z)-1-chloro-1,2-difluoroethene |
InChI |
InChI=1S/C2HClF2/c3-2(5)1-4/h1H/b2-1+ |
InChI Key |
CJENPNUXCMYXPT-OWOJBTEDSA-N |
SMILES |
C(=C(F)Cl)F |
Isomeric SMILES |
C(=C(/F)\Cl)\F |
Canonical SMILES |
C(=C(F)Cl)F |
Pictograms |
Flammable; Compressed Gas |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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